N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
The compound N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 300814-99-7) is a benzamide derivative featuring a 1,3-thiazole core substituted with a 4-tert-butylphenyl group at position 4 and a 4-[methyl(phenyl)sulfamoyl]benzamide moiety at position 2. Its molecular formula is C₂₀H₂₁N₃O₃S₂, with a molecular weight of 415.53 g/mol.
Synthetic routes for analogous compounds (e.g., thiazole-linked benzamides) typically involve coupling reactions between sulfonamide intermediates and thiazole precursors, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-27(2,3)21-14-10-19(11-15-21)24-18-34-26(28-24)29-25(31)20-12-16-23(17-13-20)35(32,33)30(4)22-8-6-5-7-9-22/h5-18H,1-4H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMUMPQWSAUEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that thiazole derivatives have diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The specific interactions of this compound with its targets and the resulting changes would depend on the nature of the targets once they are identified.
Biochemical Pathways
Thiazoles are known to interact with a variety of biological targets and can influence multiple pathways The downstream effects of these interactions can vary widely, from modulation of neurotransmitter synthesis to alteration of cellular growth patterns
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular levels. These effects could potentially include modulation of enzyme activity, alteration of cell signaling pathways, or changes in gene expression, among others.
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 372.56 g/mol. The structure features a thiazole ring, which is known for its diverse biological activity, and a sulfamoyl group that may enhance its interaction with biological targets.
Preliminary studies suggest that this compound may interact with various biological targets, including:
- Enzymes : It may inhibit specific enzymes involved in cancer progression and other diseases.
- Cell Signaling Pathways : The compound's thiazole moiety could modulate signaling pathways critical for cell proliferation and survival.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Exhibits potential inhibitory effects on tumor cell growth by targeting specific pathways involved in cancer progression. |
| Antimicrobial | Shows activity against various bacterial strains, potentially providing a new avenue for antibiotic development. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the compound's effect on human cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a promising role in cancer therapeutics.
-
Antimicrobial Properties :
- In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates potential as an antimicrobial agent.
-
Anti-inflammatory Effects :
- Research indicated that the compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Substituent Effects on Thiazole and Benzamide Moieties
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replaces the sulfamoyl group with a phenoxy linkage and substitutes tert-butyl with methyl. Exhibits a lower molecular weight (389.45 g/mol) and reduced lipophilicity compared to the target compound. Demonstrated 129.23% plant growth modulation in high-content screening, suggesting substituent-dependent bioactivity .
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide ():
- Features a bis(2-methoxyethyl)sulfamoyl group and nitro substitution.
- Higher molecular weight (489.61 g/mol) due to the bulky sulfamoyl group, which may reduce cellular uptake.
- Showed moderate plant growth stimulation (119.09%), indicating that electron-withdrawing groups (e.g., nitro) may attenuate activity compared to tert-butyl .
Masitinib (): Contains a 4-methylpiperazine-methylbenzamide group and pyridinyl-thiazole scaffold. Targets tyrosine kinases (KIT, PDGFR) with IC₅₀ values in the nanomolar range. The target compound’s tert-butyl and methyl(phenyl)sulfamoyl groups may confer distinct selectivity profiles .
Melting Points and Stability
- The target compound’s tert-butyl group likely increases thermal stability, as seen in analogs like 4-chloro-N-(4-sulfamoylphenyl)benzamide (mp 256–258°C) ().
- Fluoro-substituted analogs (e.g., 5f, 5g in ) exhibit lower melting points (201–237°C), suggesting that bulky substituents enhance crystallinity .
Anticancer and Kinase Inhibition
- Masitinib (): Approved for mast cell tumors, it inhibits KIT with a binding mode reliant on the 4-methylpiperazine group. The target compound’s sulfamoyl group may interact with polar residues in kinase ATP-binding pockets, though its efficacy remains unconfirmed .
- Thiazolyl-pyridin-2-amine derivatives (): Fluorophenyl and trifluoromethyl substitutions correlate with antiproliferative activity against cervical cancer (IC₅₀ ~10 µM). The tert-butyl group in the target compound could similarly enhance hydrophobic interactions .
Antifungal and Antimicrobial Activity
- LMM5/LMM11 (): 1,3,4-Oxadiazoles with sulfamoyl groups inhibit Candida albicans via thioredoxin reductase inhibition. The target compound’s thiazole-sulfamoyl scaffold may share this mechanism, though activity depends on substituent geometry .
- Imidazole-linked benzamides (): 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide derivatives show antifungal activity, highlighting the importance of heterocyclic cores in targeting microbial enzymes .
Plant Growth Modulation
- Analogs with nitro or methoxy groups () exhibit stimulatory effects (119–129%), whereas the target compound’s tert-butyl group may favor alternative applications (e.g., pesticide adjuvants) due to increased hydrophobicity .
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane achieves >95% purity .
Basic: How is the molecular structure characterized, and which spectroscopic techniques validate its identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and thiazole protons (δ 7.2–8.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₃O₃S₂: 542.1521) .
- Infrared Spectroscopy (IR) : Identifies sulfonamide (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
Basic: What preliminary biological screening approaches assess its therapeutic potential?
Methodological Answer:
- Antimicrobial Assays :
- MIC Testing : Determine minimum inhibitory concentration against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
- Enzyme Inhibition Studies :
- Kinase Assays : Measure IC₅₀ against tyrosine kinases via fluorescence polarization .
- Cytotoxicity Screening :
- MTT Assay : Evaluate viability in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Methodological Answer:
- Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to reduce side-product formation .
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling efficiency .
- Design of Experiments (DoE) : Use fractional factorial design to optimize molar ratios (e.g., 1.2:1 sulfamoyl chloride:thiazole) .
Advanced: What strategies resolve contradictions between computational bioactivity predictions and experimental data?
Methodological Answer:
- Docking Validation : Compare AutoDock Vina results with experimental IC₅₀ using co-crystallized kinase structures (e.g., PDB 1XKK) .
- Proteome Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify off-target interactions .
- SAR Analysis : Synthesize analogs with modified sulfamoyl groups to correlate structure-activity trends .
Advanced: How is metabolic stability evaluated, and what structural modifications improve pharmacokinetics?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with NADPH to measure t₁/₂; tert-butyl groups often reduce oxidative metabolism .
- Modifications :
- Fluorine Substituents : Introduce at the phenyl ring to block CYP3A4-mediated degradation .
- Prodrug Design : Mask sulfamoyl as a phosphate ester to enhance solubility .
Advanced: What orthogonal methods confirm compound identity when standard characterization is ambiguous?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemical ambiguities in the benzamide-thiazole linkage .
- Ion Mobility Spectrometry (IMS) : Differentiate diastereomers based on collision cross-section .
- Elemental Analysis : Validate purity (>99%) by comparing experimental vs. theoretical C/H/N ratios .
Advanced: How do researchers differentiate off-target effects from true target engagement in mechanistic studies?
Methodological Answer:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify displacement in kinase targets .
- CRISPR Knockout Models : Compare activity in wild-type vs. kinase-deficient cell lines .
- Thermal Shift Assays : Monitor protein melting temperature shifts upon compound binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
